2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 354.23 g/mol. This compound is characterized by its unique structure, which includes a hydroxyl group, an amine group, and an acetate moiety. It is primarily studied for its potential applications in pharmaceuticals, particularly as an anti-inflammatory and analgesic agent, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate falls under the category of pharmaceutical compounds and can be classified as a non-steroidal anti-inflammatory drug. It is utilized as a building block in organic synthesis and has implications in medicinal chemistry due to its potential therapeutic effects .
The synthesis of 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate typically involves the esterification of 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid with 2-hydroxypropyl alcohol. This reaction is usually catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
The molecular structure of 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate includes:
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its anti-inflammatory and analgesic effects .
| Property | Data |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 354.23 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Stability | Stable at room temperature |
Relevant data regarding specific solubility or melting points are often proprietary or not disclosed in public databases .
The applications of 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate include:
This compound's unique combination of functional groups may offer distinct mechanisms of action compared to other non-steroidal anti-inflammatory drugs, making it a subject of interest for further pharmacological studies .
2-Hydroxypropyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate (CAS 95093-56-4) is a critical degradation impurity and metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. Its formation occurs during manufacturing, storage, or environmental degradation of diclofenac, primarily via esterification of the parent carboxylic acid group with propylene glycol or related propylene oxide derivatives [6] [9]. This esterification pathway is accelerated under acidic conditions, elevated temperatures, or in the presence of residual catalysts. The compound's structural identification relies on advanced analytical techniques, including Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS), which confirms its molecular formula (C₁₇H₁₇Cl₂NO₃) and accurate mass (353.059 Da) [1] [5]. Impurity profiling is essential for pharmaceutical quality control, as even trace amounts can compromise drug efficacy. Environmental studies further reveal that diclofenac degradation in wastewater treatment plants generates this ester derivative, which exhibits distinct ecotoxicological profiles compared to the parent drug due to altered hydrophobicity and bioavailability [6].
Table 1: Key Degradation Products of Diclofenac in Pharmaceutical and Environmental Contexts
| Degradation Product | Formation Pathway | Primary Detection Method | Significance |
|---|---|---|---|
| 2-Hydroxypropyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | Esterification with propylene glycol | UHPLC-QTOF-MS (m/z 353.059) | Major impurity in synthesis; environmental metabolite |
| 4'-Hydroxydiclofenac | Hydroxylation | HPLC-UV | Human metabolite; endocrine disruption potential |
| 5-Hydroxydiclofenac | Hydroxylation | Mass spectrometry | Enhanced toxicity in aquatic organisms |
| Diclofenac quinone imine | Electrochemical oxidation | Cyclic voltammetry | Reactive metabolite; hepatotoxicity link |
The synthesis of 2-hydroxypropyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate demands precise regioselective esterification to avoid unwanted by-products. Conventional esterification methods face challenges due to competing reactions at the aromatic amine or hydroxyl groups. Efficient approaches employ N-methylglycine or L-proline as promoters in copper(I)-catalyzed reactions, which facilitate ester bond formation between diclofenac and propylene oxide derivatives at mild temperatures (40–90°C) [4]. Alternatively, Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) enable direct esterification of 2-hydroxypropyl β-cyclodextrin with aromatic acids, achieving degrees of substitution up to 3.5 per glucose unit, as verified by ¹H and ¹³C NMR spectroscopy [3]. The regioselectivity favors primary over secondary hydroxyl groups due to steric and electronic factors, though reaction kinetics vary with catalyst loading and solvent polarity. For instance, anhydrous dimethylformamide (DMF) enhances yield (≥85%) compared to aqueous systems by suppressing hydrolysis [3]. This specificity is critical for producing high-purity esters for analytical reference standards (e.g., TRC-H112350), which are used in quantifying diclofenac impurities during drug development [1] [9].
Table 2: Esterification Methods for Hydroxypropyl-Diclofenac Conjugates
| Method | Catalyst/Promoter | Temperature (°C) | Yield (%) | Regioselectivity | Key Analytical Validation |
|---|---|---|---|---|---|
| Copper(I)-mediated coupling | CuI/L-proline | 60–90 | 78–92 | High (primary OH preference) | NMR (δ 4.2–4.3 ppm, -CH₂OCO- signal) |
| Lewis acid-catalyzed | AlCl₃ | 25–40 | 65–80 | Moderate | HPLC-UV; retention time = 8.6 min |
| Enzymatic (lipase) | Candida antarctica B | 35 | <50 | Low | LC-MS/MS fragmentation patterns |
| Cyclodextrin-mediated | BF₃·Et₂O | 70 | 85–90 | High (C6-OH of glucose units) | ¹³C NMR (δ 170–175 ppm, C=O region) |
The core structure of 2-hydroxypropyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate incorporates a pivotal C–N bond between the 2,6-dichloroaniline and phenylacetate moieties. This aryl-amino linkage forms via copper-catalyzed Ullmann-type condensation, leveraging amino acid promoters like N,N-dimethylglycine or L-proline to accelerate the reaction while suppressing dihalogenation by-products [4] [9]. The mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle: (1) oxidative addition of copper into the aryl halide bond of 2-chloroaniline derivatives, (2) coordination with the amine nitrogen, and (3) reductive elimination to form the C–N bond [4]. Density functional theory (DFT) calculations indicate that electron-withdrawing chlorine atoms at the ortho-positions of aniline enhance electrophilicity, facilitating nucleophilic attack by the amine. However, steric hindrance from the dichloro-substituents necessitates optimized reaction conditions—e.g., 90°C and 12-hour reaction time—to achieve >90% conversion [9]. Recent advances employ visible-light photocatalysis to generate aryl radicals, enabling metal-free C–N coupling at ambient temperature, though this method remains experimental for dichloroaniline derivatives [10].
Table 3: Catalytic Systems for Aryl-Amino Bond Formation in Diclofenac Derivatives
| Catalytic System | Substrate Scope | Reaction Conditions | Efficiency | Mechanistic Features |
|---|---|---|---|---|
| CuI/L-proline | Electron-deficient aryl iodides/bromides | 60–90°C, 12–24 h | 85–92% yield | Cu(I)/Cu(III) cycle; amino acid chelation |
| Pd(OAc)₂/Xantphos | Aryl chlorides | 100°C, K₃PO₄ base | 70–80% yield | Pd(0)/Pd(II) cycle; phosphine ligand effects |
| Photoredox (Ir-based) | Aryl iodides | 25°C, blue LED, 6 h | 60–75% yield | Radical initiation via single-electron transfer (SET) |
| NiCl₂·6H₂O/bipyridine | Aryl bromides | 80°C, Zn reductant | 65–78% yield | Ni(0)/Ni(II) cycle; radical intermediates |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1